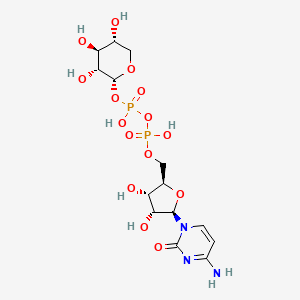
Cytidine-5'-diphospho-beta-D-xylose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine-5’-diphospho-beta-D-xylose is a nucleotide sugar that plays a crucial role in the biosynthesis of glycosaminoglycans and glycoproteins. It is a derivative of cytidine diphosphate (CDP) and xylose, and it serves as a donor of xylose residues in various biochemical processes. This compound is essential for the proper functioning of cellular mechanisms, particularly in the formation of proteoglycans, which are vital components of the extracellular matrix.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine-5’-diphospho-beta-D-xylose typically involves the enzymatic conversion of cytidine-5’-diphospho-glucose (CDP-glucose) to Cytidine-5’-diphospho-beta-D-xylose. This reaction is catalyzed by the enzyme CDP-glucose 4,6-dehydratase. The process requires specific conditions, including the presence of cofactors such as NAD+ and divalent metal ions like Mg2+ .
Industrial Production Methods
Industrial production of Cytidine-5’-diphospho-beta-D-xylose often employs microbial fermentation techniques. Genetically engineered microorganisms, such as Escherichia coli, are used to produce the enzyme CDP-glucose 4,6-dehydratase, which then catalyzes the conversion of CDP-glucose to Cytidine-5’-diphospho-beta-D-xylose. This method allows for large-scale production of the compound with high purity and yield .
Analyse Chemischer Reaktionen
Biochemical Transfer Reactions
CDP-xylose acts as a xylose donor in glycosylation:
Table 2: Key Transfer Reactions
-
Mechanism :
Xylose is transferred via nucleophilic substitution at the anomeric carbon of CDP-xylose, with CDP acting as the leaving group<sup></sup>.
Enzymatic Mechanisms and Structural Insights
-
Active Site Binding :
Structural studies of homologous enzymes (e.g., CDP-6-d-glucitol synthase<sup> </sup>) reveal that nucleotide sugars bind to Rossmann-fold domains. The open-chain configuration of CDP-xylose likely interacts with conserved lysine/arginine residues for stabilization<sup> </sup>. -
Kinetic Parameters :
While direct data for CDP-xylose-specific enzymes is limited, analogous nucleotidyltransferases exhibit:
Stability and Handling
Wissenschaftliche Forschungsanwendungen
Role in Glycosylation
Glycosylation Processes:
CDP-xylose is essential for the biosynthesis of glycosaminoglycans (GAGs), which are vital components of the extracellular matrix. These polysaccharides play significant roles in cell signaling, adhesion, and structural integrity.
| Application | Description |
|---|---|
| Glycoprotein Synthesis | CDP-xylose acts as a xylose donor in the formation of glycoproteins. |
| GAG Biosynthesis | Involved in the synthesis of heparan sulfate and chondroitin sulfate. |
| Cell Signaling | Modulates cellular interactions through glycan structures. |
Pharmaceutical Applications
CDP-xylose has been studied for its potential therapeutic applications, particularly in drug development targeting cancer and infectious diseases.
Case Study: Anticancer Activity
A study demonstrated that modified nucleosides derived from CDP-xylose exhibited significant anticancer properties against various human cancer cell lines, including A549 (lung cancer) and SW-480 (colorectal cancer). The compounds were synthesized using enzymatic methods that utilized CDP-xylose as a substrate.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 5.9 | Inhibition of DNA synthesis |
| Compound B | SW-480 | 2.3 | Induction of apoptosis |
Biocatalytic Applications
Recent advancements in biocatalysis have highlighted the utility of CDP-xylose in synthesizing complex carbohydrates and glycoconjugates.
Biocatalytic Synthesis:
Enzymatic pathways utilizing CDP-xylose have been developed to create novel glycosylated compounds with enhanced biological activity.
| Enzyme | Substrate | Product | Yield (%) |
|---|---|---|---|
| YeiN C-glycosidase | d-Ribose | C-nucleotide | 90 |
| ST3-Gal-IV | LacNAc | Disialylated N-glycans | 75 |
Synthetic Biology
In synthetic biology, CDP-xylose is employed to engineer new pathways for the production of xylose-containing oligosaccharides and polysaccharides.
Synthetic Pathway Engineering:
Utilizing CDP-xylose as a precursor allows for the construction of novel glycan structures that can be used in vaccine development and targeted drug delivery systems.
Wirkmechanismus
Cytidine-5’-diphospho-beta-D-xylose exerts its effects by serving as a donor of xylose residues in glycosylation reactions. The compound interacts with glycosyltransferases, which catalyze the transfer of xylose to specific acceptor molecules, such as proteins and lipids. This process is crucial for the formation of glycosaminoglycans and glycoproteins, which are essential for various cellular functions and structural integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine-5’-diphospho-glucose (CDP-glucose): Similar to Cytidine-5’-diphospho-beta-D-xylose, CDP-glucose is involved in glycosylation reactions but donates glucose residues instead of xylose.
Uridine diphosphate glucose (UDP-glucose): Another nucleotide sugar that serves as a glucose donor in glycosylation reactions.
Uniqueness
Cytidine-5’-diphospho-beta-D-xylose is unique in its ability to donate xylose residues, which are essential for the biosynthesis of specific glycosaminoglycans and glycoproteins. This specificity distinguishes it from other nucleotide sugars, such as CDP-glucose and UDP-glucose, which donate different sugar residues .
Eigenschaften
Molekularformel |
C14H23N3O15P2 |
|---|---|
Molekulargewicht |
535.29 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C14H23N3O15P2/c15-7-1-2-17(14(23)16-7)12-10(21)9(20)6(30-12)4-29-33(24,25)32-34(26,27)31-13-11(22)8(19)5(18)3-28-13/h1-2,5-6,8-13,18-22H,3-4H2,(H,24,25)(H,26,27)(H2,15,16,23)/t5-,6-,8+,9-,10-,11-,12-,13-/m1/s1 |
InChI-Schlüssel |
NWSKPSPTJOAICE-OCIMBMBZSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















